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Molecular Identity and Functional Domains of CECR2

CECR2 (Cat Eye Syndrome Chromosome Region Candidate 2) is a nuclear factor characterized by several
functional domains that enable its role as an epigenetic reader and chromatin remodeling regulator. The
gene is located at 22q11.1-q11.21 in humans and encodes a protein that contains several critical functional

domains. [1]

Table 1: Functional Domains of CECR2 Protein

Domain .
Structural Features Functional Role

Name

Bromodomain  Gcnb-like subfamily Recognizes acetylated lysine residues on histones; also
binds butyryllysine and crotonyllysine modifications [2]

DDT Domain Characteristic motif Critical for protein-protein interactions and complex formation
during reprogramming [3]

AT-hook DNA-binding domains Facilitates interaction with DNA and nucleosome positioning

Motifs
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Domain .
Structural Features Functional Role

Name

WHIM3 WSTF, HB1, Itclp, Additional functional motif contributing to chromatin
MBD9 motif 3 interactions [1]

The bromodomain of CECR2 exhibits unique binding properties, recognizing not only canonical acetylated
lysine marks but also longer acyl groups such as butyryllysine and crotonyllysine, with particular affinity
for specific histone variants including H2A.Z isoform I. This broad recognition capability allows CECR2 to

function as a sophisticated epigenetic sensor that integrates multiple histone modification signals. [2]

CECR2 in Chromatin Remodeling Complexes

CECR?2 functions as a critical component of ATP-dependent chromatin remodeling complexes, particularly
through its association with ISWI family ATPases. These complexes regulate nucleosome positioning,

chromatin accessibility, and gene expression patterns. [2] [4]

CERF Complex Formation and Specificity

The CECR2-containing Remodeling Factor (CERF) complex represents a specialized chromatin

remodeling entity with distinct compositional features:
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ISWI ATPase Subunits

Preferred Partner

CERF Complex
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CECR2 preferentially partners with SMARCA1 to form the CERF chromatin remodeling complex,
distinguishing it from other ISWI complexes that typically utilize SMARCADS. [4] [5]

The CERF complex exhibits tissue-specific expression and function, with particularly important roles in
neural development and spermatogenesis. In neural tissues, CECR2 forms complexes with SNF2L
(SMARCA1), while in testis, it predominantly associates with SNF2H (SMARCAS5) to regulate

spermatogenic processes. [2]

Biological Functions in Development

CECR2 plays essential roles in embryonic development, with demonstrated functions in:

¢ Neural Tube Formation: CECR2 mutations in mice cause exencephaly (a neural tube defect)
through misregulation of mesenchymal/ectodermal transcription factors [2] [6]

¢ Inner Ear Development: CECR2 deficiency leads to cochlear defects, including rotational
abnormalities of sensory cells and extra cell rows, resembling planar cell polarity phenotypes [6]

e Spermatogenesis: CECR2 forms complexes with SNF2H in testis and is essential for proper
fertilization [2]
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e Early Embryonic Development: Loss-of-function mutations cause defects at peri-implantation or

early pregnancy stages [2]

CECR2 in DNA Damage Response

CECR2 plays a significant role in the cellular response to DNA damage, particularly through its regulation of

y-H2AX formation and double-strand break (DSB) repair.

Mechanism in Double-Strand Break Repair

DNA Double-Strand Break

CECR2 Bromodomain
Inhibition
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CECR2 facilitates DNA double-strand break repair by promoting y-H2AX formation and chromatin

remodeling. Ectopic expression of its bromodomain acts as a dominant negative. [7] [8]

Experimental Evidence from Genome-Wide Screens

A comprehensive genome-wide screen of human bromodomain-containing proteins identified CECR2 as a

novel DNA damage response protein. Key findings from this research include: [7] [8]

e Screening Scale: The study evaluated 52 individual bromodomains from 38 human
bromodomain-containing proteins, representing 93% of all known human bromodomains

¢ Specific Activity: The CECR2 bromodomain demonstrated strong y-H2AX inhibition activity when
ectopically expressed

¢ Functional Validation: siRNA-mediated knockdown of CECR2 impaired y-H2AX formation and
compromised DSB repair efficiency

e Chromatin Dependence: The y-H2AX inhibition activity specifically depended on the chromatin-
binding affinity of the CECR2 bromodomain

Table 2: CECRZ2 in DNA Damage Response Pathways

DNA Repair

CECR2 Function Experimental Evidence
Pathway

Double-Strand Promotes y-H2AX formation and SiRNA knockdown impairs y-H2AX foci
Break Repair facilitates repair complex assembly  formation and reduces repair efficiency [7]

Base Excision Potential involvement through ISWI  SMARCA5/SMARCA1/ACF1 recruitment to
Repair complex recruitment to laser- 405nm laser damage sites [5]
induced damage

Nucleotide Indirect evidence through ISWI ISWI complexes implicated in multiple DDR
Excision Repair  family involvement pathways [5]

CECR2 in Cellular Reprogramming
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CECR?2 has been identified as a significant factor in somatic cell reprogramming, where it functions as a

downstream effector of the pluripotency factor SALL4. [3]

Experimental Protocol: Reprogramming Assay

Objective: Identify downstream effectors of SALL4 in somatic cell reprogramming. [3]

Methodology:

e Starting Cells: Mouse embryonic fibroblasts (MEFs) with Oct4-GFP and/or Dppa5a-Tdtomato
reporters

¢ Reprogramming Factors: OKS (Oct4, Sox2, KIf4) base combination

e Candidate Testing: Nine SALL4-regulated genes (Tfcp2l1, Nup210, Lin28a, Cecr2, Trh, Dppaba,
Hmgb2, Rcor2, Tdh) individually introduced into OKS-induced reprogramming

¢ Evaluation Metrics: Reprogramming efficiency assessed by colony formation, timing, and
pluripotency marker expression

Key Findings:

¢ CECR2 was the only candidate that significantly promoted OKS-induced reprogramming

e CECR2 primarily enhanced the late stage of reprogramming

e SALLA4 directly activates Cecr2 expression by binding to its promoter region

e CECR2 promotes reprogramming through formation of a chromatin remodeling complex with
SMARCA1 (SWI/SNF family) dependent on its DDT domain

CECR2 in Cancer and Therapeutic Targeting

CECR2 has emerged as a potentially significant factor in cancer progression, with roles identified in both

solid tumors and hematological malignancies.

Oncogenic Functions and Mechanisms

¢ Breast Cancer Metastasis: CECR2 is upregulated in metastatic breast cancer, where it promotes
NF-kB signaling and macrophage-mediated immune suppression through enhanced chromatin
accessibility and RELA recruitment [2] [1]
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e Laryngeal Squamous Cell Carcinoma: CECR2 appears to function as a tumor suppressor in this
context, with downregulation linked to altered glutamine metabolism and tumor growth [1]

¢ Prostate Cancer: While not directly documented for CECR2 in the search results, related ISWI
complex members show prognostic significance in prostate cancer [4]

Therapeutic Targeting Approaches

The development of small molecule inhibitors targeting the CECR2 bromodomain represents an emerging

therapeutic strategy:

¢ |dentified Compounds: GNE-886 and NVS-CECR2-1 have been developed as specific CECR2
bromodomain inhibitors [2]

¢ Rationale: Targeting CECR2's epigenetic reader function may disrupt its oncogenic activities in
cancer progression and metastasis

¢ Potential Applications: Metastatic breast cancer and other malignancies where CECR2 contributes
to pathogenic gene expression programs

Concluding Remarks and Future Directions

CECR2 represents a multifaceted chromatin remodeling regulator with essential functions in development,
DNA damage response, and disease pathogenesis. Its unique domain structure and complex-forming
capabilities with ISWI ATPases position it as a critical epigenetic regulator across diverse biological

contexts.

Future research directions should focus on:

Elucidating the structural basis of CECR2 interactions with histone modifications and partner proteins
Defining tissue-specific complex compositions and their functional consequences

Developing more potent and selective inhibitors for therapeutic applications
Exploring potential compensatory mechanisms among related chromatin remodeling complexes
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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